molecular formula C22H21N3O2 B3442766 (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide

Cat. No.: B3442766
M. Wt: 359.4 g/mol
InChI Key: OLZMXXRJPAQFPO-SSZFMOIBSA-N
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Description

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Derivative: The starting material, 1-ethylindole, is synthesized through Fischer indole synthesis.

    Formation of the Enamide: The indole derivative is then reacted with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding enamine.

    Introduction of the Cyano Group: The enamine is then treated with a cyanating agent such as cyanogen bromide to introduce the cyano group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and ethoxyphenyl groups.

    Reduction: Reduced forms of the cyano group, potentially forming amines.

    Substitution: Substituted enamides with various functional groups replacing the cyano group.

Scientific Research Applications

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and indole moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide
  • (Z)-2-cyano-N-(4-chlorophenyl)-3-(1-ethylindol-3-yl)prop-2-enamide
  • (Z)-2-cyano-N-(4-fluorophenyl)-3-(1-ethylindol-3-yl)prop-2-enamide

Uniqueness

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-25-15-17(20-7-5-6-8-21(20)25)13-16(14-23)22(26)24-18-9-11-19(12-10-18)27-4-2/h5-13,15H,3-4H2,1-2H3,(H,24,26)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZMXXRJPAQFPO-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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